molecular formula C14H13FN2O4 B2970398 Ethyl 4-[(3-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate CAS No. 338792-89-5

Ethyl 4-[(3-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate

Cat. No.: B2970398
CAS No.: 338792-89-5
M. Wt: 292.266
InChI Key: IHAMDCHMFNDUJF-UHFFFAOYSA-N
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Description

This compound is a derivative of oxazole, which is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring. The compound also contains a carbamoyl group (NHCO-) and a fluorophenyl group (C6H4F), which may contribute to its reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure .

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

Research highlights the microwave-assisted synthesis of molecules containing oxazole moieties, such as Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates. These compounds, including those with oxazole rings, were evaluated for antimicrobial, antilipase, and antiurease activities, demonstrating the potential for developing new antimicrobial agents with specific enzyme inhibitory actions (Başoğlu et al., 2013).

Molecular Structure and Hydrogen Bonding

Another study focused on the crystal structure of N-Carbethoxy-N′-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]thiourea, showcasing the importance of intramolecular hydrogen bonding in stabilizing the molecular structure of compounds with oxazole derivatives (Dolzhenko et al., 2010).

Antimicrobial Activity of Quinolones with Oxazole Substituents

A study on quinolones containing oxazole substituents at the 7-position reported significant in vitro antibacterial activity, especially against Gram-positive organisms. This highlights the potential of oxazole derivatives in the development of new antibacterial agents (Cooper et al., 1990).

Anti-Cancer Properties and Tyrosine Kinase Inhibition

The synthesis and biological evaluation of new quinazolinone-based derivatives, incorporating oxazole rings, demonstrated potent cytotoxic activity against various human cancer cell lines. These compounds also exhibited inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting their potential as dual inhibitors in cancer therapy (Riadi et al., 2021).

Palladium-catalyzed Functionalizations

Ethyl oxazole-4-carboxylate was subjected to palladium-catalyzed alkenylation, benzylation, and alkylation, demonstrating the versatility of oxazole derivatives in organic synthesis. This study showcases the potential of oxazole compounds in creating diverse molecular architectures through selective functionalization (Verrier et al., 2009).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems, often in a biological context. Without more information, it’s difficult to speculate on the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s handled and used. Without specific information on this compound, it’s difficult to provide a detailed safety analysis .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has interesting reactivity or biological activity, it could be studied further for potential use in chemical synthesis or as a pharmaceutical .

Properties

IUPAC Name

ethyl 4-[(3-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O4/c1-3-20-14(19)12-11(8(2)21-17-12)13(18)16-10-6-4-5-9(15)7-10/h4-7H,3H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHAMDCHMFNDUJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1C(=O)NC2=CC(=CC=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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